molecular formula C11H15NO2 B13698230 Methyl 4-(dimethylamino)-2-methyl-benzoate

Methyl 4-(dimethylamino)-2-methyl-benzoate

Cat. No.: B13698230
M. Wt: 193.24 g/mol
InChI Key: ZRJSWOPDRSCVIK-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-methyl-benzoate is an organic compound with a complex structure that includes a benzoate ester functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-methyl-benzoate typically involves the esterification of 4-(dimethylamino)-2-methylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-methyl-benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(dimethylamino)-2-methyl-benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: This compound can be used in biochemical assays and as a probe in molecular biology studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-methyl-benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 2-(dimethylamino)benzoate
  • Methyl 3-(dimethylamino)benzoate

Uniqueness

Methyl 4-(dimethylamino)-2-methyl-benzoate is unique due to the presence of both the dimethylamino group and the methyl group on the benzoate ring. This structural feature imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-8-7-9(12(2)3)5-6-10(8)11(13)14-4/h5-7H,1-4H3

InChI Key

ZRJSWOPDRSCVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C(=O)OC

Origin of Product

United States

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